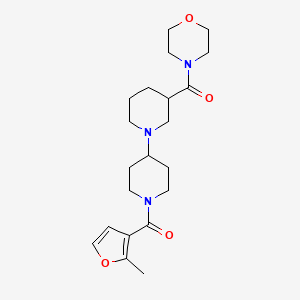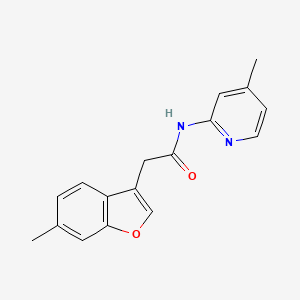![molecular formula C16H23N3O B5302997 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPMP belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one is not fully understood. However, it has been suggested that 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one may act as a modulator of the dopamine and serotonin neurotransmitter systems. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been found to have antidepressant effects in animal models of depression. Additionally, 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its potential therapeutic applications. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been found to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of using 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the study of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one with improved pharmacological properties. Additionally, the development of new synthesis methods for 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one may lead to increased availability and reduced cost, making it more accessible for research and development.
Synthesemethoden
The synthesis of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of 3-methyl-2-bromomethylpyridine with piperidine-4-carboxylic acid, followed by the cyclization of the resulting intermediate with 2-pyrrolidone. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-8-17-15(13)12-18-10-6-14(7-11-18)19-9-3-5-16(19)20/h2,4,8,14H,3,5-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQUGUVEMQPKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCC(CC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(3-Methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)


![5-{[3-(dimethylamino)propyl]amino}-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5302983.png)


![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)